molecular formula C11H12FNO B7855468 (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one

(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one

Cat. No.: B7855468
M. Wt: 193.22 g/mol
InChI Key: GTJNUCRUOWBWEW-UHFFFAOYSA-N
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Description

(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one: is an organic compound that features a dimethylamino group, a fluorophenyl group, and a propenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one typically involves the reaction of 4-fluorobenzaldehyde with dimethylamine and acetone under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: In biological research, the compound may be used as a probe to study enzyme interactions and cellular processes.

Industry: The compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological responses. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

  • 3-(Dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one
  • 3-(Dimethylamino)-1-(4-bromophenyl)prop-2-en-1-one
  • 3-(Dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one

Comparison: Compared to its analogs, (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJNUCRUOWBWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 5.0 g. of p-fluoroacetophenone and 10 ml. of dimethylformamide dimethylacetal is refluxed for 4 hours. Evaporation gives an oil which crystallizes with the addition of hexane to give the product, m.p. 83.5°-84° C.
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